

Application Note: Surface Plasmon Resonance Analysis of Amine-Terminated C12 Self-Assembled Monolayers

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Compound of Interest

Compound Name: 12-Amino-1-dodecanol

Cat. No.: B015352

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Abstract

This application note provides a comprehensive guide for the formation, characterization, and functionalization of amine-terminated self-assembled monolayers (SAMs) on gold surfaces using Surface Plasmon Resonance (SPR). We present two primary protocols for creating a functional amine surface using a C12 alkyl chain linker: direct self-assembly of 12-amino-1-dodecanethiol on a plain gold sensor chip and covalent immobilization of **12-amino-1-dodecanol** onto a carboxylated sensor surface. These methodologies create robust, functional surfaces essential for the covalent immobilization of proteins, nucleic acids, and other ligands, a critical step in drug discovery, diagnostics, and fundamental biomolecular interaction studies. [1][2] Detailed step-by-step protocols, data interpretation guidelines, and advanced troubleshooting are provided to enable researchers to reliably produce and validate these critical biosensor surfaces.

Introduction: The Power of Functional Surfaces

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique that monitors molecular binding events at the surface of a sensor chip.[3][4] The foundation of a successful SPR assay is the precise and stable immobilization of a ligand to this surface.[5] Self-assembled monolayers (SAMs) of alkanethiols on gold have become a cornerstone of surface chemistry, providing a method to create highly ordered and well-defined molecular interfaces. [6]

Specifically, SAMs terminating in primary amine (-NH₂) groups serve as a versatile platform for covalently attaching carboxyl-containing molecules, such as proteins (via aspartic/glutamic acid residues) and certain small molecules.[7] The 12-carbon alkyl chain of **12-amino-1-dodecanol** or 12-amino-1-dodecanethiol provides a sufficient spacer to extend the functional amine group away from the gold substrate, minimizing steric hindrance and promoting the biological activity of subsequently immobilized ligands.[8] This guide details the practical application of SPR to monitor the creation of these layers and their subsequent use in biomolecular interaction analysis.

Principle of the Method

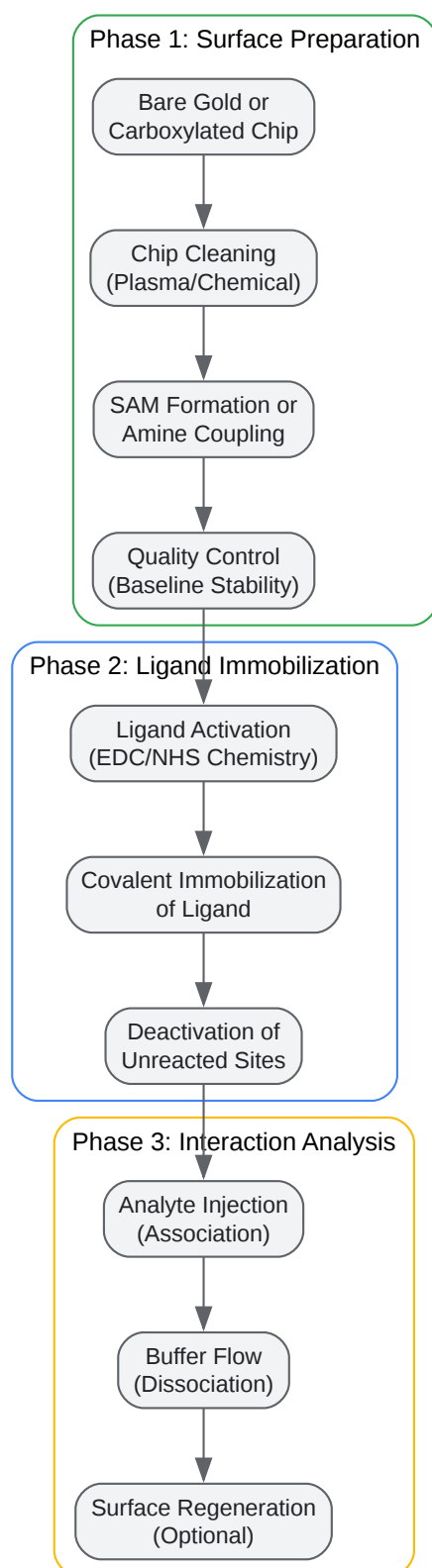
The entire process is monitored in real-time by the SPR instrument. The binding of molecules to the sensor chip surface causes a change in the local refractive index, which is detected as a shift in the resonance angle of reflected light. This shift is measured in Resonance Units (RU), where 1 RU corresponds to a change in mass of approximately 1 pg/mm² on the sensor surface.[9]

This application note will guide the user through:

- **Formation of the Amine Layer:** Monitoring the increase in RU as the 12-carbon molecules assemble on the gold or dextran surface.
- **Activation and Immobilization:** Observing the RU changes during the activation of carboxyl groups on a target ligand and its subsequent covalent coupling to the surface amines.
- **Interaction Analysis:** Using the functionalized surface to measure the binding kinetics of an analyte.

Experimental Workflow Overview

The successful preparation and utilization of an amine-functionalized surface for SPR analysis follows a logical sequence of steps. The general workflow is depicted below, outlining the path from a bare sensor chip to a functional surface ready for kinetic analysis.



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Figure 1: General experimental workflow for SPR analysis. This diagram illustrates the three key phases: surface preparation, ligand immobilization, and interaction analysis.

Materials and Reagents

Reagent	Recommended Supplier	Purpose
Plain Gold SPR Sensor Chips	Instrument Vendor	Substrate for SAM formation (Protocol 1)
Carboxylated (e.g., CM5) Sensor Chips	Instrument Vendor	Substrate for amine coupling (Protocol 2)
12-Amino-1-dodecanethiol HCl	Sigma-Aldrich, etc.	Forms amine-terminated SAM on gold
12-Amino-1-dodecanol	Sigma-Aldrich, etc.	Amine-containing molecule for coupling to carboxylated surfaces
Absolute Ethanol (200 Proof)	Fisher Scientific	Solvent for alkanethiol solution
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)	Thermo Fisher, Cytiva	Activates carboxyl groups for amine coupling[10]
NHS (N-hydroxysuccinimide)	Thermo Fisher, Cytiva	Stabilizes the EDC-activated intermediate[10]
Ethanolamine-HCl, pH 8.5	Cytiva, Bio-Rad	Deactivates unreacted esters after immobilization[11]
Generic Protein Ligand (e.g., BSA)	Sigma-Aldrich	Example molecule with carboxyl groups to immobilize on the amine surface
SPR Running Buffer (e.g., HBS-EP+)	Cytiva, Bio-Rad	Buffer for SPR experiments, often contains HEPES, NaCl, EDTA, and P20.
Acetate Buffer (10 mM, pH 4.0-5.5)	In-house preparation	Buffer for pre-concentration and coupling of ligands.

Detailed Experimental Protocols

Two distinct methods are presented to achieve a functional amine surface. The choice depends on the desired surface characteristics and available sensor chips.

- Protocol 1: Creates a dense, planar 2D surface on a plain gold chip. This is ideal for studying fundamental interactions where a 3D matrix is not desired.
- Protocol 2: Utilizes the 3D dextran matrix of a carboxylated chip, which can increase surface capacity but may introduce mass transport limitations for analytes.[\[9\]](#)

Protocol 1: Self-Assembly of 12-Amino-1-dodecanethiol on a Gold Sensor Chip

This protocol leverages the strong affinity of sulfur for gold to form a highly organized SAM.[\[6\]](#)

1. Sensor Chip Preparation: a. Handle the plain gold sensor chip with clean, non-magnetic tweezers at all times. b. Clean the chip surface immediately before use. A common method is UV/Ozone treatment for 10-15 minutes or cleaning with piranha solution (a mixture of sulfuric acid and hydrogen peroxide; EXTREME CAUTION REQUIRED). Follow all institutional safety protocols. c. Rinse thoroughly with ultrapure water and then absolute ethanol. Dry under a gentle stream of nitrogen gas.
2. SAM Formation: a. Prepare a 1-2 mM solution of 12-amino-1-dodecanethiol HCl in absolute ethanol. b. Immerse the cleaned, dry gold chip in the thiol solution in a clean petri dish. Ensure the entire gold surface is covered. c. Seal the petri dish with parafilm to prevent evaporation and contamination. d. Incubate at room temperature for at least 18 hours (overnight) to allow for complete monolayer formation.[\[12\]](#) e. After incubation, remove the chip and rinse thoroughly with absolute ethanol to remove non-chemisorbed thiols, followed by ultrapure water. f. Dry the chip under a gentle stream of nitrogen. The chip is now ready for insertion into the SPR instrument.
3. SPR Quality Control: a. Dock the functionalized sensor chip in the SPR instrument and allow the system to equilibrate with running buffer (e.g., HBS-EP+) until a stable baseline is achieved. b. The formation of the SAM should result in a significant increase in the baseline RU

value compared to a bare gold chip, typically in the range of 1000-1500 RU, confirming the presence of the monolayer.

Protocol 2: Covalent Immobilization of 12-Amino-1-dodecanol on a Carboxylated Chip

This protocol uses standard amine coupling chemistry to attach **12-amino-1-dodecanol** via its primary amine to the N-hydroxysuccinimide (NHS)-ester-activated carboxyl groups on a dextran-matrix sensor chip (e.g., a CM5 chip).[\[1\]](#)[\[11\]](#)

1. Sensor Chip and Reagent Preparation: a. Prepare fresh solutions of 0.4 M EDC and 0.1 M NHS in ultrapure water. b. Prepare a 50 mM solution of **12-amino-1-dodecanol** in a suitable buffer (e.g., 10 mM sodium borate, pH 8.5). c. Prepare a 1 M solution of ethanolamine-HCl, pH 8.5 for the final deactivation step.

2. Immobilization Procedure (within the SPR instrument): a. Dock the carboxylated sensor chip and prime the system with running buffer until a stable baseline is achieved. b. Activation: Inject a 1:1 mixture of the EDC and NHS solutions over the desired flow cell(s) for 7 minutes (e.g., at 10 μ L/min) to activate the surface carboxyl groups.[\[11\]](#) This converts the carboxyl groups to reactive NHS esters. c. Coupling: Immediately inject the **12-amino-1-dodecanol** solution over the activated surface. An injection time of 7-10 minutes is typical. The primary amine of the molecule will react with the NHS esters, forming a stable amide bond.[\[10\]](#) d. Deactivation: Inject the 1 M ethanolamine-HCl solution for 7 minutes to quench any remaining reactive NHS esters and prevent non-specific binding in subsequent steps.[\[10\]](#)[\[11\]](#) e. The surface is now functionalized with a layer of **12-amino-1-dodecanol**, presenting terminal hydroxyl groups and, more importantly in this context, creating a spacer for molecules to be attached to the underlying dextran via the newly formed amide bond. The primary purpose here is to modify the surface chemistry. For subsequent ligand attachment, the newly presented hydroxyl groups would need a different activation chemistry. Note: A more direct approach for an amine surface on a CM5 chip would be to use a diamine compound like ethylenediamine.

Application: Immobilizing a Protein Ligand onto an Amine Surface

Once an amine-terminated surface is prepared (ideally via Protocol 1 for a true amine-presenting surface), it can be used to immobilize a protein or other molecule containing accessible carboxyl groups. This process essentially reverses the standard amine coupling procedure.

Figure 2: Reaction scheme for immobilizing a carboxyl-containing protein onto an amine-terminated SAM surface.

Protocol:

- **Activate the Ligand:** In a separate microcentrifuge tube, activate the carboxyl groups of your protein ligand. Mix the protein (in a low-amine buffer, e.g., 10 mM MES, pH 6.0) with EDC and NHS to a final concentration of ~5 mM each. Incubate for 15 minutes at room temperature.
- **Buffer Exchange (Optional but Recommended):** To remove excess EDC/NHS, perform a rapid buffer exchange on the activated protein solution using a desalting column, equilibrating it into the desired immobilization buffer (e.g., 10 mM Acetate, pH 5.0).
- **Immobilize on Amine Surface:** Inject the activated (and buffer-exchanged) protein solution over the amine-functionalized sensor surface (prepared via Protocol 1). The activated carboxyls will react with the surface amines.
- **Monitor Immobilization:** A successful immobilization will result in a steady increase in RU. The final amount can be controlled by adjusting the protein concentration and injection time.
- **Deactivation:** Although the activation was performed in solution, a final injection of a quenching agent like 1 M ethanolamine or Tris buffer can be used to block any unreacted sites on the immobilized protein itself.

Data Interpretation & Expected Results

The interpretation of SPR sensorgrams is key to validating each step of the process.

Experimental Step	Expected RU Change (Approx.)	Interpretation
Protocol 1: Thiol SAM formation on Gold	+1000 to 1500 RU	Successful, dense self-assembly of the 12-amino-1-dodecanethiol monolayer.
Protocol 2: Activation of Carboxylated Chip	+100 to 200 RU	Successful activation of surface carboxyl groups by EDC/NHS. [11]
Protocol 2: Coupling of 12-Amino-1-dodecanol	+200 to 500 RU	Covalent attachment of the amino-alcohol to the activated surface.
Ligand Immobilization (on Amine Surface)	+1000 to 10,000 RU	Successful covalent capture of the protein ligand. The target RU depends on the specific application.
Analyte Binding (Small Molecule Example)	+10 to 100 RU	Real-time binding of the analyte to the immobilized ligand. The magnitude depends on analyte size. [13]

Troubleshooting

Problem	Possible Cause(s)	Recommended Solution(s)
Low SAM Formation (Low RU)	Incomplete cleaning of gold surface; old or degraded thiol solution; insufficient incubation time.	Ensure rigorous cleaning of the gold chip. Use a freshly prepared thiol solution. Increase incubation time to 24 hours.
Low Ligand Immobilization	Inefficient ligand activation (hydrolyzed EDC/NHS); wrong pH for immobilization; steric hindrance on surface.	Prepare EDC/NHS fresh immediately before use. Perform pH scouting for the ligand to optimize electrostatic pre-concentration. Consider a longer chain thiol (e.g., C16) for less hindrance.
High Non-Specific Binding (NSB)	Incomplete SAM coverage; hydrophobic or charged patches on the surface; analyte aggregation.	Ensure complete SAM formation. Add a blocking step with a small, inert molecule (e.g., ethanolamine). Include 0.05% Tween 20 in the running buffer.
Poor Surface Regeneration	Ligand is denatured by regeneration solution; analyte is not fully removed.	Screen a variety of regeneration solutions (low/high pH, high salt, detergents). Use short contact times. If the ligand is unstable, a capture-based approach may be better. ^[14]

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